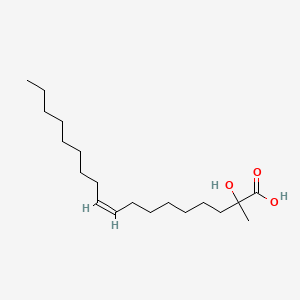

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural features through precise chemical naming conventions. The molecular formula C19H36O3 indicates a nineteen-carbon chain with thirty-six hydrogen atoms and three oxygen atoms, establishing the compound as a modified octadecenoic acid derivative with additional functional groups. The molecular weight of 312.49 daltons corresponds to the sum of all constituent atomic masses, confirming the presence of the hydroxy group, methyl substituent, and carboxylic acid functionality within the long-chain fatty acid structure.

The IUPAC nomenclature systematically describes the carbon backbone as octadecenoic acid, indicating an eighteen-carbon chain with one double bond, while the numerical designation "cis-9" specifies the geometric configuration and position of the unsaturation. The prefix "2-hydroxy-2-methyl" denotes the presence of both a hydroxyl group and a methyl group attached to the second carbon atom from the carboxylic acid terminus. This naming convention provides unambiguous identification of the compound's structural features, enabling precise communication among researchers and facilitating database searches and chemical literature reviews. The Chemical Abstracts Service registry number 1159977-39-5 serves as a unique identifier for this specific molecular structure in chemical databases and commercial catalogs.

Stereochemical Configuration at C9 and C2 Positions

The stereochemical configuration of this compound involves critical geometric and spatial arrangements at key carbon positions that determine the molecule's three-dimensional structure and biological activity. The cis configuration at the ninth carbon position indicates that the hydrogen atoms attached to the double-bonded carbons are positioned on the same side of the molecular plane, creating a characteristic bend in the fatty acid chain that influences membrane fluidity and molecular packing properties. This geometric arrangement contrasts sharply with trans configurations, where substituents occupy opposite sides of the double bond, resulting in more linear molecular conformations with different physical and biological properties.

The second carbon position presents additional stereochemical complexity due to the simultaneous presence of hydroxyl and methyl substituents, creating a quaternary carbon center with specific spatial arrangements. The hydroxyl group's orientation relative to the carboxylic acid functionality and the methyl substituent creates distinct stereoisomeric possibilities that can significantly impact the molecule's interaction with biological membranes and enzyme systems. Research has demonstrated that the specific stereochemical configuration at this position influences the compound's ability to modulate membrane permeability and participate in various biochemical processes, highlighting the importance of precise structural characterization for understanding biological activity patterns.

Comparative Analysis with Isomeric Forms

Comparative structural analysis reveals significant differences between this compound and related isomeric compounds, particularly in terms of double bond positioning, hydroxylation patterns, and substitution arrangements. The compound differs substantially from methyl 2-hydroxyoctadecanoate, which lacks the double bond and methylation at the second carbon position, resulting in altered physicochemical properties and biological activities. Similarly, comparison with 9-hydroxy-cis-11-octadecenoic acid demonstrates how positional changes in both hydroxylation and unsaturation create distinct molecular entities with different biological profiles.

Structural comparisons with 12-hydroxy-9-octadecenoic acid methyl ester highlight the importance of hydroxyl group positioning along the fatty acid chain, where relocation from the second to the twelfth carbon dramatically alters the molecule's amphiphilic character and membrane interaction properties. The presence of the methyl group at the second carbon position in the target compound creates additional steric hindrance and hydrophobic interactions compared to non-methylated analogs, influencing molecular packing arrangements and biological membrane incorporation patterns. These comparative analyses demonstrate that seemingly minor structural modifications in fatty acid derivatives can result in substantial changes in molecular behavior, emphasizing the significance of precise structural characterization for understanding structure-activity relationships.

| Compound | Molecular Formula | Hydroxyl Position | Double Bond Position | Methyl Substitution |

|---|---|---|---|---|

| This compound | C19H36O3 | C2 | C9 (cis) | C2 |

| Methyl 2-hydroxyoctadecanoate | C19H38O3 | C2 | None | None |

| 9-Hydroxy-cis-11-octadecenoic acid | C18H34O3 | C9 | C11 (cis) | None |

| 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | C12 | C9 | None (methyl ester) |

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of this compound and related compounds provide valuable insights into molecular conformations, intermolecular interactions, and crystal packing arrangements that influence physical properties and biological activities. The Cambridge Crystallographic Data Centre serves as a primary repository for structural data on organic and metal-organic compounds, containing over 1.25 million curated crystal structures that facilitate comparative analysis and structural validation studies. While specific crystallographic data for the target compound may be limited due to its specialized nature and potential crystallization challenges, related fatty acid derivatives have been extensively studied to understand conformational preferences and solid-state behavior patterns.

Conformational analysis reveals that the cis double bond at the ninth position creates a characteristic bent molecular geometry that prevents efficient crystal packing compared to saturated or trans-unsaturated analogs. The hydroxyl and methyl substituents at the second carbon position introduce additional conformational constraints and intermolecular hydrogen bonding possibilities that influence crystal formation and stability. Computational modeling studies complement experimental crystallographic data by providing insights into preferred conformations, energy barriers for rotation around single bonds, and the influence of different stereochemical configurations on overall molecular geometry. These analyses demonstrate that the unique structural features of this compound result in complex conformational landscapes that require careful experimental and theoretical investigation to fully understand molecular behavior in different environments.

The integration of crystallographic data with spectroscopic techniques provides comprehensive structural characterization that supports both fundamental research and practical applications. Advanced diffraction techniques, including powder diffraction and single-crystal analysis, enable determination of precise atomic positions, bond lengths, and intermolecular distances that are crucial for understanding molecular interactions and designing related compounds with desired properties. These structural insights contribute to broader understanding of how fatty acid modifications influence biological membrane properties, enzyme interactions, and potential therapeutic applications, demonstrating the importance of detailed crystallographic analysis in modern chemical and biological research.

Eigenschaften

IUPAC Name |

(Z)-2-hydroxy-2-methyloctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2,22)18(20)21/h10-11,22H,3-9,12-17H2,1-2H3,(H,20,21)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHLDKHVLCVJPB-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675942 | |

| Record name | (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-39-5 | |

| Record name | (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method includes the use of hydroboration-oxidation reactions, where octadecenoic acid is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Reagents such as thionyl chloride can be used to convert the hydroxy group into a chloro group, which can then undergo further substitution reactions.

Major Products

Oxidation: Formation of 2-keto-2-methyloctadec-9-enoic acid.

Reduction: Formation of 2-hydroxy-2-methyloctadecanoic acid.

Substitution: Formation of various substituted octadecenoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is used as a precursor for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its role in cellular processes. Hydroxy fatty acids are known to be involved in signaling pathways and membrane structure, making this compound a subject of interest in cell biology.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Hydroxy fatty acids have been shown to possess anti-inflammatory and antimicrobial activities, suggesting possible applications in treating infections and inflammatory conditions.

Industry

Industrially, this compound is used in the production of surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions, making it useful in the formulation of cosmetics, pharmaceuticals, and food products.

Wirkmechanismus

The mechanism of action of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid involves its interaction with cellular membranes and signaling pathways. The hydroxy group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, this compound can modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs: Hydroxylated Fatty Acids

2(R,S)-Hydroxy-9(Z)-octadecenoic Acid

- Structure : Contains a hydroxyl group at position 2 and a cis-9 double bond but lacks the methyl group at C2.

- Molecular Formula : C₁₈H₃₄O₃; Molecular Weight : 298.46 .

- It is classified as non-hazardous and is widely used in laboratory settings .

- Applications : Serves as a precursor in lipidomics and metabolic studies due to its stability and simpler structure compared to methyl-branched analogs .

Unsaturated Fatty Acids with Varied Double Bond Configurations

Conjugated Linoleic Acid (CLA; cis-9,trans-11-octadecadienoic Acid)

- Structure : Conjugated double bonds at C9 and C11.

- Molecular Formula : C₁₈H₃₂O₂; Molecular Weight : 280.45 .

- Key Differences: The conjugated double bond system enhances oxidative stability and imparts anticarcinogenic, antiobesity, and antidiabetic properties . Unlike the target compound, CLA lacks hydroxylation and methylation.

- Biosynthesis: Produced via bacterial isomerization of linoleic acid in the rumen and human gut .

Linoleic Acid (cis-9,cis-12-octadecadienoic Acid)

- Structure: Two non-conjugated double bonds at C9 and C12.

- Molecular Formula : C₁₈H₃₂O₂; Molecular Weight : 280.45 .

- Key Differences : Acts as a precursor for bioactive lipids (e.g., CLA) and exhibits anti-inflammatory activity. The absence of hydroxylation and branching reduces its reactivity compared to the target compound .

Punicic Acid (cis-9,trans-11,cis-13-octadecatrienoic Acid)

- Structure : Three conjugated double bonds (C9, C11, C13).

- Molecular Formula : C₁₈H₃₀O₂; Molecular Weight : 278.43 .

- Key Differences: The triple conjugated system confers potent antifungal activity but reduces chemical stability compared to mono-unsaturated analogs. Lacks hydroxylation and methylation .

Cyclopropane-Containing Fatty Acids

cis-9,10-Methyleneoctadecanoic Acid

- Structure : Cyclopropane ring at C9–C10 instead of a double bond.

- Molecular Formula : C₁₉H₃₆O₂; Molecular Weight : 296.49 .

- Key Differences : The cyclopropane ring increases rigidity and thermal stability, making it resistant to oxidation. Unlike the target compound, it lacks hydrophilic functional groups, resulting in lower membrane permeability .

Shorter-Chain Analogs

cis-9-Dodecenoic Acid

Comparative Data Table

Biologische Aktivität

(cis-9)-2-Hydroxy-2-methyl-octadecenoic acid, also known as 9-hydroxy-octadecanoic acid, is a fatty acid that has garnered attention for its diverse biological activities. This article reviews the compound's chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

This compound is characterized by its hydroxyl group at the 2-position and a double bond at the 9-position. Its molecular formula is , and it exhibits properties typical of hydroxy fatty acids, including potential antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid. For instance, one study reported IC50 values of 70 μg/mL against DPPH radicals and 105 μg/mL against ABTS radicals, suggesting strong antioxidant potential .

Antidiabetic Effects

The compound has shown promise in antidiabetic applications. It inhibits key enzymes involved in carbohydrate digestion, specifically α-glucosidase and α-amylase, with IC50 values of approximately 120 μg/mL and 110 μg/mL respectively. These results indicate its potential to manage postprandial blood glucose levels effectively .

Anticholinesterase Activity

This compound also demonstrates anticholinesterase activity, which is vital for conditions like Alzheimer's disease. The compound inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 48 μg/mL and 90 μg/mL respectively, which could help in maintaining acetylcholine levels in the brain .

Cytotoxicity Against Cancer Cells

In cancer research, this compound has exhibited cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in MCF-7 breast cancer cells and HepG2 liver cancer cells, with IC50 values of approximately 150 μg/mL and 137 μg/mL respectively. The mechanism involves the upregulation of pro-apoptotic genes such as caspase-3 and downregulation of anti-apoptotic markers like Bcl-2 .

Case Studies and Research Findings

- Antioxidant and Antidiabetic Properties : A study highlighted the dual action of this compound as both an antioxidant and an antidiabetic agent. The compound's ability to inhibit oxidative stress markers was linked to its potential in preventing diabetes-related complications .

- Neuroprotective Effects : Another research effort focused on the neuroprotective effects of this fatty acid in models of neurodegeneration. The findings suggested that it could mitigate symptoms associated with Alzheimer's disease by preserving cholinergic transmission through its anticholinesterase activity .

- Toxicological Studies : Toxicological assessments indicated that while this compound possesses beneficial biological activities, it also requires careful evaluation regarding its safety profile in therapeutic applications. Studies showed no significant genotoxicity at certain dosages, but further research is necessary to establish safe usage guidelines .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Effect | IC50 Value (μg/mL) |

|---|---|---|

| Antioxidant | Scavenging free radicals | 70 (DPPH) |

| Antidiabetic | Inhibition of α-glucosidase | 120 |

| Anticholinesterase | Inhibition of AChE | 48 |

| Cytotoxicity (MCF-7 cells) | Induction of apoptosis | 150 |

| Cytotoxicity (HepG2 cells) | Induction of apoptosis | 137 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid?

- Synthesis : Epoxidation of oleic acid derivatives followed by hydroxylation is a common approach, as seen in structurally similar compounds like cis-9,10-epoxystearic acid ( ). For purification, column chromatography with silica gel (polar stationary phase) and gradient elution using hexane/ethyl acetate mixtures is effective.

- Purification : Recrystallization in non-polar solvents (e.g., hexane) can isolate high-purity fractions. Ensure purity validation via HPLC (>98%) or GC-MS ( ).

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- NMR : Use H and C NMR to confirm hydroxy and methyl group positions. Compare chemical shifts with databases (e.g., HMDB0031130 in ).

- Mass Spectrometry : High-resolution MS (HRMS) or CI-MS (as in ) identifies molecular ion peaks and fragmentation patterns.

- FT-IR : Validate hydroxyl (-OH) and ester functional groups via characteristic absorption bands (e.g., 3300–3500 cm for -OH) .

Q. What safety protocols should be followed during handling?

- While some SDS classify similar hydroxy fatty acids as non-hazardous ( ), others note flammability ( ) or skin irritation risks ( ). Always:

- Use PPE (gloves, goggles) in ventilated hoods.

- Store in inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation.

- Cross-reference SDS from multiple suppliers (e.g., Larodan AB vs. Cayman Chemical) to resolve classification contradictions .

Advanced Research Questions

Q. How can isomer-specific effects of this compound be studied in lipid metabolism?

- Experimental Design :

- In vitro : Treat hepatocyte or adipocyte cell lines with the compound and analyze lipid droplets via fluorescence microscopy (e.g., BODIPY staining).

- In vivo : Use radiolabeled C tracers to track incorporation into phospholipids or β-oxidation pathways ( ).

Q. What methodologies address contradictions in ecological impact assessments for hydroxy fatty acids?

- Biodegradability Testing : Conduct OECD 301F assays to measure aerobic degradation in soil/water. For example, 2(R,S)-Hydroxy-9(Z)-octadecenoic Acid degrades naturally but may persist in anaerobic conditions ( ).

- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays. Reference data from structurally similar compounds like linoleic acid ( ).

Q. How can researchers optimize chromatographic resolution for trace-level quantification?

- Method Development :

- GC-MS : Use derivatization (e.g., methyl esterification with BF-methanol) to enhance volatility. Optimize split ratios and temperature gradients ( ).

- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases of 0.1% formic acid in acetonitrile/water. Monitor transitions at m/z 298.46 → 281.4 ( ).

- Validation : Include spike-recovery experiments (80–120% recovery) and limit of detection (LOD) calculations (e.g., 0.1 ng/mL).

Key Considerations for Researchers

- Contradictory Data : Always validate safety and ecological data across multiple sources (e.g., academic journals vs. SDS).

- Isomer-Specific Effects : Prioritize chiral chromatography or enzymatic assays to differentiate biological activity of stereoisomers.

- Open Challenges : Mechanisms linking hydroxy fatty acids to anti-inflammatory pathways remain underexplored. Consider lipidomics or CRISPR screening for target identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.